1,5-Anhydro-d-mannitol

Übersicht

Beschreibung

1,5-Anhydro-d-mannitol, also known as Styracitol, is an anhydro sugar . It is functionally related to D-mannitol . It is a carbohydrate metabolism regulator that has been shown to inhibit gluconeogenesis from lactate plus pyruvate and from substrates that enter the gluconeogenic pathway as triose phosphate . It is also the inactive analogue of 1,5-Anhydrosorbitol and can be used as an experimental control .

Synthesis Analysis

The synthesis of 1,5-Anhydro-d-mannitol has been reported in several studies. For instance, D-Mannitol nucleosides with a purine base moiety have been conveniently synthesized starting from 1,5-anhydro-4,6-O-benzylidene-D-glucitol . Another study revealed that a comparison of 1,5-AG and 1,5-AM derivatives showed that 1,5-AG derivatives had greater gelling abilities for different kinds of oils at the same fatty acid length .

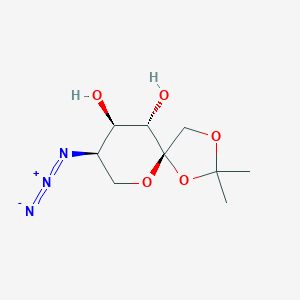

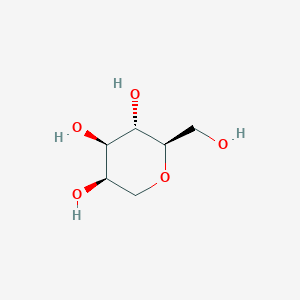

Molecular Structure Analysis

The molecular structure of 1,5-Anhydro-d-mannitol has been analyzed in several studies. For example, a study confirmed by SEM observations that a three-dimensional fibrous structure was formed, and this network structure formed the gel and held the oil . Another study reported that the five-membered ring is locked by the trans-fused six-membered 1,4-dioxane ring into a twist 4T3 conformation .

Chemical Reactions Analysis

The chemical reactions of 1,5-Anhydro-d-mannitol have been analyzed in several studies. For instance, a study conducted gas chromatographic and mass spectrometric analyses of the acid-catalyzed dehydration reactions of D-mannitol . Another study developed a HPAEC-PAD-MS method to analyze monosaccharides in heparin and LMWHs, especially An-Man .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-Anhydro-d-mannitol have been analyzed in several studies. For instance, a study reported that α and β modifications of 1,5-Anhydro-d-mannitol can be distinguished only by XRPD and FTIR as they show melting temperature and enthalpy that are the same within the standard deviation . Another study reported that 1,5-Anhydro-d-mannitol has a molecular weight of 164.16 g/mol .

Wissenschaftliche Forschungsanwendungen

Bioconversion in Saccharomyces Cerevisiae

1,5-Anhydro-D-fructose (AF) can be added to cultures of Saccharomyces cerevisiae and converted to 1,5-anhydro-D-glucitol (AG) and 1,5-anhydro-D-mannitol (AM) by two NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR) . This bioconversion process has potential applications in the production of these compounds on an industrial scale .

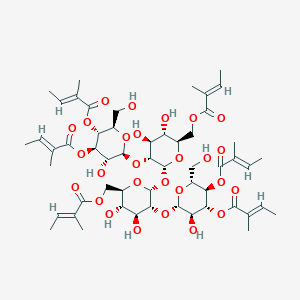

Development of Novel Low-Molecular-Mass Oil-gelling Agents

1,5-Anhydro-D-mannitol can be used in the synthesis of novel low-molecular-mass oil-gelling agents . These agents are electrically neutral, have no nitrogen atoms, and consist only of cyclic sugar alcohols and saturated linear fatty acids . They have potential applications in various fields, such as cosmetics, foods, paints, and lubricants .

Experimental Control in Glycemic Control Studies

1,5-Anhydro-D-mannitol is the inactive analogue of 1,5-Anhydrosorbitol . It can be used as an experimental control in studies investigating short-term markers for glycemic control .

NADP–NADPH-Recycling

The ability of 1,5-Anhydro-D-fructose reductase (AFR) to reduce AF and oxidize L-xylose can be used to demonstrate an in vitro NADP–NADPH cycling system . This has potential applications in biochemical research and industrial processes .

Production of Antioxidative and Antibacterial Compounds

1,5-Anhydro-D-fructose (AF), which can be converted to 1,5-Anhydro-D-mannitol, is a useful food ingredient due to its antioxidative and antibacterial activities . This suggests potential applications of 1,5-Anhydro-D-mannitol in the food industry .

Study of Enzyme Properties

The study of the enzymes involved in the conversion of 1,5-Anhydro-D-fructose to 1,5-Anhydro-D-mannitol can provide insights into their substrate specificity and other properties . This has potential applications in enzymology and protein engineering .

Wirkmechanismus

Target of Action

1,5-Anhydro-d-mannitol is an analogue of 1,5-Anhydrosorbitol . It is used as an experimental control in research Its analogue, 1,5-anhydrosorbitol, is known to be a short-term marker for glycemic control .

Mode of Action

It’s known that 1,5-anhydro-d-mannitol can bind to the hr1 structural domain of the s2 subunit of the sars-cov-2 spike protein at the v952 and n955 sites . By inhibiting the formation of the S2 subunit 6-HB, it affects the process of virus-cell membrane fusion, thereby inhibiting the infection of SARS-CoV-2 to host cells .

Biochemical Pathways

1,5-Anhydro-d-mannitol is produced from the degradation of glycogen, starch, and maltosaccharides by α-1,4-glucan lyase (EC 4.2.2.13) . In vivo, it is metabolized to 1,5-anhydro-D-glucitol and other derivatives via the anhydrofructose pathway .

Pharmacokinetics

It’s known that 1,5-anhydro-d-mannitol is soluble in water and some organic solvents, and it’s almost insoluble in petroleum ether and alcohol . It is relatively stable at room temperature but decomposes at high temperatures .

Result of Action

It’s known that 1,5-anhydro-d-mannitol can inhibit the infection of sars-cov-2 to host cells .

Action Environment

It’s known that 1,5-anhydro-d-mannitol is relatively stable at room temperature but decomposes at high temperatures .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAJMNYNOGXPB-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314215 | |

| Record name | 1,5-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Anhydro-d-mannitol | |

CAS RN |

492-93-3 | |

| Record name | 1,5-Anhydro-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydro-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STYRACITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V415COZ8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

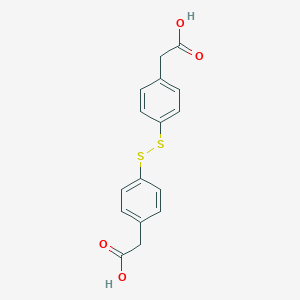

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

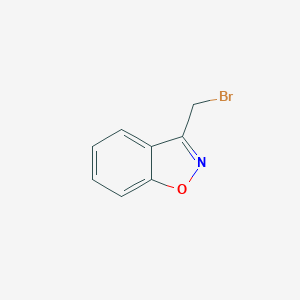

![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)

![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate](/img/structure/B15228.png)

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)